3-(4-Bromo-3-methylbutyl)oxolane
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Overview
Description
3-(4-Bromo-3-methylbutyl)oxolane is an organic compound with the molecular formula C₉H₁₇BrO. It is a derivative of oxolane, also known as tetrahydrofuran, with a bromoalkyl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylbutyl)oxolane typically involves the bromination of 3-methylbutyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylbutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Amino-3-methylbutyl)oxolane.
Elimination: Formation of 3-methylbut-3-en-1-yl oxolane.
Oxidation: Formation of 3-(4-Hydroxy-3-methylbutyl)oxolane or 3-(4-Oxo-3-methylbutyl)oxolane.
Scientific Research Applications
3-(4-Bromo-3-methylbutyl)oxolane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-methylbutyl)oxolane
- 3-(4-Fluoro-3-methylbutyl)oxolane
- 3-(4-Iodo-3-methylbutyl)oxolane
Comparison
Compared to its halogenated analogs, 3-(4-Bromo-3-methylbutyl)oxolane exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique properties make it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(4-bromo-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c1-8(6-10)2-3-9-4-5-11-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
APBMXMPXZOVBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCOC1)CBr |
Origin of Product |
United States |
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